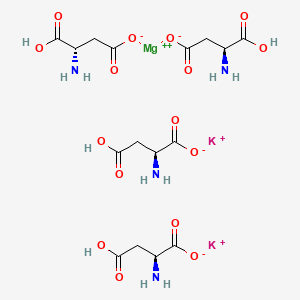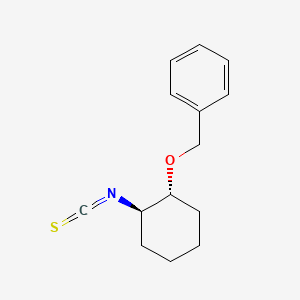
Methyl ricinelaidate
描述
Methyl ricinelaidate is an organic compound with the molecular formula C19H36O3. It is a methyl ester derivative of ricinelaidic acid, which is a trans isomer of ricinoleic acid.
准备方法
The preparation of methyl ricinelaidate involves the elaidinization of methyl ricinoleate. This process includes the use of a nitrite-nitric acid solution, followed by fractional crystallization of the this compound and its subsequent hydrolysis to ricinelaidic acid . The synthetic route can be summarized as follows:
Elaidinization: Methyl ricinoleate is treated with a nitrite-nitric acid solution to convert it into this compound.
Fractional Crystallization: The resulting this compound is purified through fractional crystallization.
Hydrolysis: The purified this compound is hydrolyzed to obtain ricinelaidic acid.
化学反应分析
Methyl ricinelaidate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include nitric acid, nitrite solutions, and various catalysts.
科学研究应用
Methyl ricinelaidate has several scientific research applications:
Medicine: Research is ongoing to explore its potential therapeutic applications due to its unique chemical structure.
Industry: It is used in the production of various industrial chemicals and materials.
作用机制
The mechanism of action of methyl ricinelaidate involves its interaction with specific molecular targets and pathways. It is known to undergo elaidinization, which involves the conversion of cis double bonds to trans double bonds. This process affects the compound’s chemical properties and reactivity .
相似化合物的比较
Methyl ricinelaidate can be compared with other similar compounds, such as:
Methyl ricinoleate: The cis isomer of this compound, which has different chemical properties and reactivity.
Ricinelaidic acid: The parent acid of this compound, which is used in similar applications but has different physical and chemical properties.
Ricinoleic acid: The cis isomer of ricinelaidic acid, which is widely used in the production of castor oil and its derivatives.
属性
IUPAC Name |
methyl (E,12R)-12-hydroxyoctadec-9-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O3/c1-3-4-5-12-15-18(20)16-13-10-8-6-7-9-11-14-17-19(21)22-2/h10,13,18,20H,3-9,11-12,14-17H2,1-2H3/b13-10+/t18-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGDWZQXVZSXAO-LVMGUKCRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@H](C/C=C/CCCCCCCC(=O)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of Methyl ricinelaidate and how are they confirmed?
A1: this compound, the trans isomer of Methyl ricinoleate, is characterized by its ethylenic carbon atoms at the 9 and 10 positions. [, ] Nuclear Magnetic Resonance (NMR) spectroscopy, specifically Carbon-13 NMR, reveals distinct chemical shifts for these carbons: 134.56 ppm for C-9 and 125.97 ppm for C-10. [] These shifts are further validated through techniques like spin decoupling and 1H-13C COSY NMR. []
Q2: How does the NMR spectrum of this compound differ from its cis isomer, Methyl ricinoleate?
A2: While both isomers exhibit characteristic peaks for their ethylenic carbons in the 13C NMR spectrum, their exact chemical shift values differ. Methyl ricinoleate shows peaks at 133.32 ppm for C-9 and 125.28 ppm for C-10. [] This difference in chemical shifts arises from the distinct spatial arrangements of atoms around the double bond in the cis and trans isomers, influencing the electronic environment and consequently the NMR signals.
Q3: Beyond the ethylenic carbons, are there any other notable observations in the NMR spectra of this compound?
A3: Yes, studies using 100MHz NMR have shown that the chemical shifts for the hydroxyl (-OH) group in this compound shift downfield (to a higher ppm value) with increasing concentration of the compound in Carbon tetrachloride (CCl4). [] Additionally, the pattern of the olefinic proton signals also undergoes changes with varying concentrations. [] These observations provide valuable insights into the behavior of this compound in solution.
Q4: What is the significance of studying the infrared (IR) spectrum of this compound?
A4: While the provided abstracts do not delve into specific details of the IR spectrum, IR spectroscopy serves as a powerful tool to identify functional groups within a molecule. [] Analyzing the IR spectrum of this compound can confirm the presence of characteristic functional groups like the ester carbonyl, hydroxyl group, and the alkene C=C bond. This information aids in confirming its structure and differentiating it from other compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![6,9,12,33,36,39-Hexaoxaoctacyclo[42.3.1.05,47.013,22.016,21.023,32.024,29.040,45]octatetraconta-1(47),2,4,13(22),14,16,18,20,23(32),24,26,28,30,40,42,44-hexadecaene-46,48-dione](/img/structure/B3183159.png)





![2,3-Dihydroxypropyl 12-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)dodecanoate](/img/structure/B3183216.png)


![N-[4-(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)benzyloxycarbonyloxy]succinimide](/img/structure/B3183233.png)
